2,3,4-Trimethoxy-benzamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

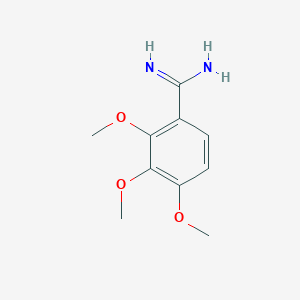

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trimethoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVTYRWRZDWABA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=N)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400751 | |

| Record name | 2,3,4-Trimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885954-26-7 | |

| Record name | 2,3,4-Trimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Trimethoxybenzamidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxybenzamidine is a substituted aromatic amidine that holds significant interest within the realms of medicinal chemistry and drug discovery. The benzamidine scaffold itself is a well-established pharmacophore, known for its ability to act as a reversible competitive inhibitor of trypsin and other serine proteases. The introduction of three methoxy groups onto the phenyl ring at the 2, 3, and 4 positions significantly modifies the molecule's electronic and steric properties, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,3,4-Trimethoxybenzamidine, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are foundational to its behavior and interactions in a biological system.

Molecular Structure

2,3,4-Trimethoxybenzamidine possesses a central benzene ring substituted with a carboximidamide (amidine) group and three methoxy groups at the 2, 3, and 4 positions. The amidine group, with its basic nitrogen atoms, is crucial for its potential interactions with biological targets, often mimicking the guanidinium group of arginine residues in proteins.

Caption: 2D structure of 2,3,4-Trimethoxybenzamidine.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3,4-Trimethoxybenzamidine and its commonly used hydrochloride salt is presented in the table below. These parameters are critical for understanding the compound's solubility, stability, and suitability for various experimental and formulation contexts.

| Property | 2,3,4-Trimethoxybenzamidine | 2,3,4-Trimethoxybenzamidine Hydrochloride | Source(s) |

| CAS Number | 885954-26-7 | 1187929-17-4 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₃ | C₁₀H₁₅ClN₂O₃ | [1] |

| Molecular Weight | 210.23 g/mol | 246.69 g/mol | [1][2] |

| Appearance | Predicted to be a solid. | Typically a white to off-white crystalline solid. | [3] |

| Solubility | Data not available. Expected to have some solubility in organic solvents. | Soluble in water. | [3] |

| Melting Point | Data not available. | Data not available. | |

| pKa | Data not available. The amidine group is basic. | Data not available. |

Synthesis of 2,3,4-Trimethoxybenzamidine

The synthesis of benzamidine derivatives can be achieved through various synthetic routes. A common and effective method for the preparation of amidines from nitriles is the Pinner reaction.[4] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt (Pinner salt), which is then converted to the amidine upon treatment with ammonia.

Synthetic Strategy: The Pinner Reaction

The synthesis of 2,3,4-Trimethoxybenzamidine can be logically approached by the Pinner reaction starting from 2,3,4-trimethoxybenzonitrile. This precursor can be synthesized from the commercially available 2,3,4-trimethoxybenzaldehyde. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 2,3,4-Trimethoxybenzamidine via the Pinner reaction.

Detailed Experimental Protocol (Proposed)

The following is a proposed, generalized protocol for the synthesis of 2,3,4-Trimethoxybenzamidine hydrochloride based on the principles of the Pinner reaction.

Step 1: Synthesis of 2,3,4-Trimethoxybenzonitrile from 2,3,4-Trimethoxybenzaldehyde

-

Oxime Formation: To a solution of 2,3,4-trimethoxybenzaldehyde in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) portion-wise while maintaining the temperature below 20°C.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Dehydration to Nitrile: The resulting oxime can be dehydrated to the nitrile using a variety of reagents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. For example, the oxime can be heated under reflux with acetic anhydride.

-

After completion of the reaction, the mixture is cooled and poured into ice water. The precipitated product, 2,3,4-trimethoxybenzonitrile, is collected by filtration, washed with water, and dried.

Step 2: Pinner Reaction to form 2,3,4-Trimethoxybenzamidine Hydrochloride

-

Formation of the Pinner Salt: Dissolve the synthesized 2,3,4-trimethoxybenzonitrile in a mixture of anhydrous ethanol and a co-solvent like anhydrous diethyl ether or chloroform in a flask equipped with a drying tube.

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution with stirring. The reaction is exothermic and should be carefully controlled.

-

Continue the addition of HCl gas until the solution is saturated. The imidate hydrochloride (Pinner salt) will precipitate out of the solution as a white solid.

-

Allow the mixture to stand in the cold for several hours to ensure complete precipitation.

-

Collect the Pinner salt by filtration under anhydrous conditions, wash with anhydrous diethyl ether, and dry under vacuum.

-

Ammonolysis to the Amidine: Suspend the dried Pinner salt in a solution of anhydrous ammonia in ethanol.

-

Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the Pinner salt and the formation of ammonium chloride.

-

Upon completion, the ammonium chloride is removed by filtration.

-

The filtrate, containing the 2,3,4-trimethoxybenzamidine, can be concentrated under reduced pressure. To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of HCl in the same solvent. The resulting precipitate of 2,3,4-Trimethoxybenzamidine hydrochloride is then collected by filtration, washed with a cold solvent, and dried.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of 2,3,4-Trimethoxybenzamidine is expected to show the following signals:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two adjacent protons on the benzene ring. The coupling constant between these protons would be indicative of their ortho relationship.

-

Methoxy Protons: Three distinct singlets in the region of δ 3.8-4.0 ppm, each integrating to three protons, corresponding to the three methoxy groups.

-

Amidine Protons: Broad signals corresponding to the -NH₂ and =NH protons of the amidine group. These signals are often exchangeable with D₂O and their chemical shift can be variable.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide further structural confirmation:

-

Aromatic Carbons: Six signals in the aromatic region (δ 100-160 ppm), corresponding to the six carbons of the benzene ring. The carbons attached to the methoxy groups and the amidine group will have distinct chemical shifts.

-

Amidine Carbon: A signal for the amidine carbon (C=N) typically appears in the downfield region of the spectrum (around δ 160-170 ppm).

-

Methoxy Carbons: Three signals for the methoxy carbons, typically in the range of δ 55-65 ppm.

FTIR Spectroscopy

The infrared spectrum would display characteristic absorption bands for the key functional groups:

-

N-H Stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the amidine group.

-

C=N Stretching: A strong absorption band around 1650 cm⁻¹ due to the C=N stretching of the imine functionality.

-

C-O Stretching: Strong absorptions in the region of 1000-1300 cm⁻¹ corresponding to the C-O stretching of the methoxy groups.

-

Aromatic C-H and C=C Stretching: Characteristic absorptions for the aromatic ring.

Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight of the compound. For 2,3,4-Trimethoxybenzamidine, the molecular ion peak [M]⁺ would be expected at m/z 210.23. The fragmentation pattern would likely involve the loss of methoxy groups and cleavage of the amidine functionality.

Applications and Future Directions

Benzamidine and its derivatives are well-documented as inhibitors of serine proteases, which are implicated in a wide array of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer. The trimethoxy substitution pattern on the phenyl ring of 2,3,4-Trimethoxybenzamidine may confer unique properties that could be exploited for the development of more potent and selective inhibitors.

Potential areas of research and application for 2,3,4-Trimethoxybenzamidine include:

-

Anticoagulant and Antithrombotic Agents: As potential inhibitors of proteases in the coagulation cascade.

-

Anti-inflammatory Drugs: By targeting proteases involved in inflammatory pathways.

-

Anticancer Therapeutics: Targeting proteases that play a role in tumor growth, invasion, and metastasis.

-

Antimicrobial Agents: Exploring its potential to inhibit microbial proteases.

The synthesis of a library of analogs based on the 2,3,4-trimethoxybenzamidine scaffold, coupled with robust biological screening, could lead to the discovery of novel drug candidates with improved therapeutic profiles.

Caption: Potential therapeutic applications of 2,3,4-Trimethoxybenzamidine.

Conclusion

2,3,4-Trimethoxybenzamidine is a molecule of significant interest for medicinal chemists and drug development professionals. Its unique combination of a proven pharmacophore, the benzamidine moiety, with a specific trimethoxy substitution pattern offers exciting opportunities for the design of novel therapeutic agents. While detailed experimental data on its properties and synthesis are still emerging, this guide provides a solid foundation for researchers to build upon. Further investigation into its synthesis, biological activity, and structure-activity relationships is warranted and holds the promise of unlocking new avenues in the treatment of a variety of diseases.

References

A Comprehensive Technical Guide to the Synthesis of 2,3,4-Trimethoxy-benzamidine Hydrochloride

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2,3,4-Trimethoxy-benzamidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The benzamidine scaffold is a well-established pharmacophore, known for its ability to act as a competitive inhibitor of serine proteases.[1] The specific 2,3,4-trimethoxy substitution pattern offers a unique modulation of the molecule's electronic and steric properties, potentially enhancing binding affinity, solubility, and metabolic stability.[2] This document is designed for researchers, chemists, and drug development professionals, offering a detailed examination of the principal synthetic route, which proceeds through the key intermediate 2,3,4-trimethoxybenzonitrile, followed by its conversion to the target amidine via the classical Pinner reaction. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and discuss critical parameters for achieving high yield and purity.

Introduction: Strategic Importance and Chemical Identity

The strategic value of substituted benzamidines in pharmaceutical development cannot be overstated. Their structural resemblance to the guanidinium group of arginine allows them to bind effectively to the active sites of critical enzymes like trypsin.[1][2] The introduction of methoxy groups onto the phenyl ring is a common strategy in medicinal chemistry to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.

1.1 Chemical Identity

The target compound, this compound hydrochloride, is a specific derivative whose properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | This compound hydrochloride | [3][4] |

| CAS Number | 1187929-17-4 | [3] |

| Molecular Formula | C₁₀H₁₅ClN₂O₃ | [3] |

| Molecular Weight | 246.69 g/mol | [3][5] |

| Appearance | Typically a white to off-white solid | |

| Solubility | Soluble in water and alcohols | [6] |

The Principal Synthetic Pathway: From Benzaldehyde to Benzamidine

The most reliable and widely applicable synthesis of this compound hydrochloride is a multi-step process that hinges on the formation of a nitrile intermediate, followed by its conversion to the amidine via the Pinner reaction. This approach offers high yields and a well-understood reaction mechanism, ensuring reproducibility.

2.1 Strategic Workflow Overview

The synthesis is logically divided into two primary stages: the preparation of the nitrile intermediate and its subsequent conversion to the final product. The choice of starting material for the nitrile synthesis depends on commercial availability and laboratory capabilities.

References

Spectroscopic and Synthetic Profile of 2,3,4-Trimethoxybenzamidine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2,3,4-Trimethoxybenzamidine, a compound of interest in medicinal chemistry and drug development. While empirical data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from its precursors to present a predictive but scientifically grounded overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Furthermore, a plausible synthetic route commencing from the commercially available 2,3,4-Trimethoxybenzaldehyde is detailed, offering a complete workflow from synthesis to characterization. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of Spectroscopic Characterization in Drug Discovery

In the landscape of modern drug discovery, the unambiguous structural elucidation of novel chemical entities is paramount.[1][2] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide a detailed molecular fingerprint of a compound.[3] This analytical triad allows for the confirmation of a target structure, assessment of purity, and provides insights into the chemical environment of atoms within the molecule.[1][3]

2,3,4-Trimethoxybenzamidine is a compound with potential applications in medicinal chemistry, given the prevalence of the benzamidine moiety in enzyme inhibitors and the modulatory effects of trimethoxy substitutions on pharmacokinetic properties. A thorough understanding of its spectroscopic signature is the first step in its journey as a potential drug candidate.

Synthetic Pathway: From Aldehyde to Amidine

A logical and efficient synthesis of 2,3,4-Trimethoxybenzamidine can be achieved from the readily available starting material, 2,3,4-Trimethoxybenzaldehyde. The proposed synthetic route involves a two-step process: the conversion of the aldehyde to the corresponding nitrile, followed by the Pinner reaction to yield the target benzamidine.[4]

Synthesis of 2,3,4-Trimethoxybenzonitrile

The initial step involves the conversion of the aldehyde functional group to a nitrile. A standard and effective method is the reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime, which is then dehydrated to the nitrile.

Experimental Protocol:

-

Oxime Formation: To a solution of 2,3,4-Trimethoxybenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents). Reflux the mixture for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After completion, cool the reaction mixture and pour it into cold water. The oxime product will precipitate and can be collected by filtration.

-

Dehydration: The dried oxime is then treated with a dehydrating agent, such as acetic anhydride or thionyl chloride, to yield 2,3,4-Trimethoxybenzonitrile. The reaction is typically heated to drive it to completion.

-

Purification: The crude nitrile can be purified by recrystallization or column chromatography.

Pinner Reaction for 2,3,4-Trimethoxybenzamidine Synthesis

The Pinner reaction is a classic method for the synthesis of amidines from nitriles.[1][5][6] It proceeds via the formation of an intermediate Pinner salt (an imino ester hydrochloride), which is then treated with ammonia to furnish the amidine.[3][5][7]

Experimental Protocol:

-

Pinner Salt Formation: Dissolve 2,3,4-Trimethoxybenzonitrile in a mixture of anhydrous ethanol and a non-polar solvent like diethyl ether. Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture until saturation. The Pinner salt will precipitate out of the solution.

-

Isolation of Pinner Salt: Collect the precipitated imino ester hydrochloride by filtration under anhydrous conditions and wash with cold, dry diethyl ether.

-

Ammonolysis: Suspend the Pinner salt in a solution of ammonia in ethanol. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Isolation and Purification: The final product, 2,3,4-Trimethoxybenzamidine hydrochloride, can be isolated by filtration and purified by recrystallization. The free base can be obtained by neutralization with a suitable base.

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy groups, and the amidine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | Aromatic H |

| ~6.8-7.0 | d | 1H | Aromatic H |

| ~6.0-8.0 | br s | 2H | -NH₂ (exchangeable) |

| ~3.9 | s | 3H | -OCH₃ |

| ~3.85 | s | 3H | -OCH₃ |

| ~3.8 | s | 3H | -OCH₃ |

Interpretation: The two aromatic protons will appear as doublets due to coupling with each other. The three methoxy groups are expected to be in slightly different chemical environments, leading to three distinct singlet signals. The amidine protons (-NH₂) will likely appear as a broad singlet and are exchangeable with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=N (Amidine) |

| ~150-155 | Aromatic C-O |

| ~140-145 | Aromatic C-O |

| ~120-130 | Aromatic C-C |

| ~110-120 | Aromatic C-H |

| ~105-110 | Aromatic C-H |

| ~60-62 | -OCH₃ |

| ~56 | -OCH₃ |

Interpretation: The most downfield signal will be the carbon of the amidine group. The aromatic carbons attached to the oxygen atoms will appear at lower field compared to the other aromatic carbons. The three methoxy carbons are expected to have slightly different chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: A small amount of solid this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: An IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal is first recorded and automatically subtracted from the sample spectrum.

-

Data Presentation: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Spectrum

| Predicted Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretch (Amidine) |

| 3000-3100 | C-H stretch (Aromatic) |

| 2850-3000 | C-H stretch (Aliphatic, -OCH₃) |

| ~1650 | C=N stretch (Amidine) |

| 1580-1600 | C=C stretch (Aromatic) |

| 1200-1300 | C-O stretch (Aryl ether) |

| 1000-1100 | C-O stretch (Aryl ether) |

Interpretation: The IR spectrum will be characterized by the presence of N-H stretching bands in the high-frequency region, confirming the amidine group. The C=N stretch will be a prominent peak around 1650 cm⁻¹. The spectrum will also show characteristic absorptions for the aromatic ring and the C-O bonds of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for MS Data Acquisition:

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer via direct infusion or after separation by Liquid Chromatography (LC).

-

Ionization: The sample is ionized using a soft ionization technique such as Electrospray Ionization (ESI) to primarily generate the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum

| Predicted m/z | Assignment |

| 211.1 | [M+H]⁺ (Protonated Molecular Ion) |

| 194.1 | [M-NH₂]⁺ |

Interpretation: The ESI mass spectrum is expected to show a strong signal for the protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight of 2,3,4-Trimethoxybenzamidine (210.24 g/mol ) plus the mass of a proton. Fragmentation may occur, with a likely loss of the amino group.

Caption: Analytical workflow for synthesized this compound.

Conclusion

This technical guide provides a predictive yet comprehensive spectroscopic and synthetic profile of 2,3,4-Trimethoxybenzamidine. The outlined synthetic route offers a practical approach for its preparation, while the predicted NMR, IR, and MS data serve as a foundational reference for its characterization. As a molecule of interest in drug discovery, this guide equips researchers with the necessary information to synthesize, identify, and further investigate the therapeutic potential of 2,3,4-Trimethoxybenzamidine and its derivatives. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the structural assignment of the synthesized compound.

References

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | 885954-26-7 | Benchchem [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. synarchive.com [synarchive.com]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to 2,3,4-Trimethoxybenzamidine: A Scaffold of Interest in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the exploration of novel molecular scaffolds that offer unique structural and electronic properties is paramount. 2,3,4-Trimethoxybenzamidine emerges as a compound of significant interest, positioned at the intersection of two pharmacologically relevant motifs: the benzamidine core and the trimethoxy-substituted phenyl ring. Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, a critical class of enzymes implicated in a multitude of physiological and pathological processes including coagulation, inflammation, and cancer.[1][2] The introduction of methoxy groups onto the phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity, selectivity, solubility, and metabolic stability.[1]

This technical guide provides a comprehensive overview of 2,3,4-Trimethoxybenzamidine, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, propose a robust synthetic pathway, explore the scientific rationale for its investigation in therapeutic development, and provide essential safety and handling protocols. While publicly available research specifically on 2,3,4-Trimethoxybenzamidine is limited, this guide synthesizes information from closely related analogues and foundational chemical principles to present a self-validating framework for its study and application.

Core Physicochemical Properties

The fundamental properties of 2,3,4-Trimethoxybenzamidine and its commonly used hydrochloride salt are summarized below. The hydrochloride salt is often preferred in experimental settings due to its increased solubility and stability.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| CAS Number | 885954-26-7 | 1187929-17-4 | [3] |

| Molecular Formula | C₁₀H₁₄N₂O₃ | C₁₀H₁₅ClN₂O₃ | [3] |

| Molecular Weight | 210.23 g/mol | 246.69 g/mol | [3] |

| Appearance | Likely an off-white to white solid | Off-white to white crystalline powder | [4][5] |

| Solubility | Slightly soluble in water | Soluble in water | [2][5] |

Synthesis of 2,3,4-Trimethoxybenzamidine Hydrochloride

The synthesis of benzamidine derivatives is most classically achieved via the Pinner reaction .[6][7] This well-established method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is subsequently treated with ammonia or an amine to yield the desired amidine.[6][8]

The logical precursor for the synthesis of 2,3,4-Trimethoxybenzamidine is 2,3,4-trimethoxybenzonitrile. This nitrile can be prepared from its corresponding aldehyde, 2,3,4-trimethoxybenzaldehyde, which is a commercially available starting material used in the synthesis of the anti-anginal drug Trimetazidine.[9][10]

Proposed Synthetic Workflow

The overall synthetic strategy is a two-step process starting from the commercially available 2,3,4-trimethoxybenzaldehyde.

Caption: Proposed two-step synthesis of 2,3,4-Trimethoxybenzamidine HCl.

Experimental Protocol: Pinner Reaction

This protocol describes the conversion of 2,3,4-trimethoxybenzonitrile to 2,3,4-Trimethoxybenzamidine hydrochloride.

Materials:

-

2,3,4-trimethoxybenzonitrile

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl Ether

-

Dry Hydrogen Chloride (HCl) gas

-

Ammonia solution (saturated in anhydrous ethanol)

-

Round-bottom flask with a gas inlet tube and drying tube

-

Magnetic stirrer

Procedure:

-

Formation of the Pinner Salt:

-

Dissolve 2,3,4-trimethoxybenzonitrile (1 equivalent) in anhydrous ethanol (approx. 3-5 mL per gram of nitrile) in a dry round-bottom flask.

-

Cool the solution in an ice-salt bath to 0°C.

-

Bubble dry HCl gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10°C.

-

Continue bubbling HCl until the solution is saturated. The Pinner salt intermediate (ethyl 2,3,4-trimethoxybenzimidate hydrochloride) will begin to precipitate as a white solid.

-

Seal the flask and store it in a refrigerator (4°C) for 24-48 hours to allow for complete precipitation.

-

Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

-

Ammonolysis to the Amidine:

-

Suspend the dried Pinner salt in a minimal amount of anhydrous ethanol.

-

Add a solution of ammonia saturated in anhydrous ethanol (approx. 2-3 equivalents) to the suspension.

-

Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Upon completion, the ammonium chloride byproduct can be removed by filtration.

-

Concentrate the filtrate under reduced pressure. The crude 2,3,4-Trimethoxybenzamidine hydrochloride can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

-

Causality and Self-Validation: The Pinner reaction's success hinges on anhydrous conditions. Water is detrimental as it can hydrolyze the nitrile or the Pinner salt intermediate to form an ester or amide, respectively, reducing the yield of the desired amidine.[6][11] The use of dry HCl gas and anhydrous solvents is therefore critical. The precipitation of the Pinner salt serves as a purification step and a visual confirmation of the reaction's progress. The subsequent ammonolysis is a nucleophilic substitution at the imidate carbon, which is a robust and high-yielding transformation.

Rationale for Investigation in Drug Discovery

While direct biological data for 2,3,4-Trimethoxybenzamidine is not extensively published, a strong rationale for its investigation can be built upon the well-documented activities of its core structural components.

Potential as a Serine Protease Inhibitor

The benzamidine moiety is a classic "pharmacophore" for the inhibition of serine proteases.[1] These enzymes, which include thrombin, trypsin, and plasmin, feature a catalytic triad with a key aspartate residue at the bottom of their S1 specificity pocket. The positively charged amidinium group of benzamidine effectively mimics the guanidinium group of the natural substrate, arginine, allowing it to form a salt bridge with this aspartate residue, thereby competitively and reversibly inhibiting the enzyme.[1][12]

Caption: Benzamidine binding to a serine protease active site.

The 2,3,4-trimethoxy substitution pattern can further modulate this activity. The methoxy groups are electron-donating, which can influence the pKa of the amidinium group and its binding affinity. Furthermore, their steric bulk and position will dictate how the molecule fits into the specificity pocket, potentially conferring selectivity for one serine protease over another.[12] This offers a rich avenue for structure-activity relationship (SAR) studies.

Scaffold for Novel Therapeutics

The 2,3,4-trimethoxybenzyl group is a key component of Trimetazidine, a drug that modulates cellular metabolism.[10] This suggests that the 2,3,4-trimethoxy substitution pattern can impart favorable drug-like properties. By combining this moiety with the benzamidine core, 2,3,4-Trimethoxybenzamidine serves as a valuable starting material or fragment for the synthesis of more complex molecules targeting a range of diseases, including:

-

Anticoagulants: Targeting thrombin or Factor Xa.[13]

-

Anti-inflammatory agents: Targeting proteases involved in the complement cascade.[12]

-

Anticancer agents: The 3,4,5-trimethoxyphenyl motif is a known feature of antimitotic agents, and various trimethoxyphenyl analogues have shown cytotoxic activity.[1][14]

-

Antimicrobial agents: Aromatic amidines have been explored for their activity against various pathogens.[15]

Safety, Handling, and Storage

As a research chemical, 2,3,4-Trimethoxybenzamidine hydrochloride should be handled with appropriate care. The following guidelines are based on data for benzamidine hydrochloride and related compounds.[3][4][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Wash hands thoroughly after handling.[16]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[4]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[4]

-

Ingestion: If swallowed, rinse mouth with water. Call a poison center or doctor if you feel unwell.[16]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5] Benzamidine derivatives can be sensitive to moisture.

Conclusion

2,3,4-Trimethoxybenzamidine represents a promising, yet underexplored, chemical entity for drug discovery and medicinal chemistry. Its synthesis is achievable through established chemical transformations like the Pinner reaction. The combination of the serine protease-targeting benzamidine core with the pharmacologically relevant trimethoxy substitution pattern provides a strong rationale for its investigation as a novel enzyme inhibitor and as a versatile building block for new therapeutic agents. This guide provides the foundational knowledge and protocols necessary for researchers to begin exploring the potential of this intriguing molecule.

References

- 1. 2,3,4-Trimethoxy-benzamidine | 885954-26-7 | Benchchem [benchchem.com]

- 2. Benzamidine - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. Pinner Reaction [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. benchchem.com [benchchem.com]

- 11. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 12. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Solubility and Stability of 2,3,4-Trimethoxy-benzamidine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility and stability of 2,3,4-trimethoxy-benzamidine. The methodologies detailed herein are grounded in established principles of pharmaceutical analysis and are designed to yield robust and reliable data crucial for preclinical and formulation development.

Introduction: The Significance of Physicochemical Characterization

This compound is a substituted benzamidine derivative. The benzamidine moiety is a recognized pharmacophore, known for its ability to inhibit serine proteases.[1] The introduction of three methoxy groups on the phenyl ring is anticipated to significantly modulate the compound's physicochemical properties, including its solubility and metabolic stability, which in turn will influence its biological activity and therapeutic potential.[1]

A thorough understanding of a compound's solubility and stability is paramount in the early stages of drug development. Solubility directly impacts bioavailability, while stability determines a drug's shelf-life and potential for degradation into inactive or harmful byproducts.[2] This guide presents a systematic approach to evaluating these critical parameters for this compound.

Theoretical Considerations: A Predictive Analysis

The structure of this compound, available as the hydrochloride salt, suggests several key physicochemical characteristics.[3][4] The presence of the amidine group, a strong base, implies that the compound's solubility will be pH-dependent, with higher solubility expected in acidic conditions due to the formation of the protonated amidinium ion.[5] The three methoxy groups, being electron-donating, may influence the pKa of the amidine group and will certainly increase the lipophilicity of the molecule compared to unsubstituted benzamidine.[6]

The stability of the molecule will likely be influenced by the susceptibility of the amidine functional group to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of the corresponding benzamide. The methoxy groups are generally stable, but under harsh acidic conditions, ether cleavage is a possibility.

Experimental Workflow for Solubility and Stability Assessment

A logical and phased approach is essential for the comprehensive characterization of this compound. The following workflow outlines the key stages of this process.

Figure 1: Overall workflow for the solubility and stability assessment of this compound.

Analytical Methodology: The Cornerstone of Accurate Quantification

A robust and validated analytical method is a prerequisite for accurate solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used technique for the quantification of benzamidine derivatives.[7][8][9]

Recommended HPLC-UV Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the basic amidine group. |

| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions | A gradient elution is necessary to elute the parent compound and any potential degradants with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection Wavelength | ~230 nm or ~270 nm | Benzamidine and its derivatives typically have UV maxima in these regions.[10] A full UV scan should be performed to determine the optimal wavelength. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Solubility Determination: A Multi-Solvent Approach

The solubility of this compound should be determined in a range of solvents to understand its behavior in different environments, which is critical for formulation development.

Experimental Protocol for Equilibrium Solubility

-

Solvent Selection: Choose a diverse set of solvents representing a range of polarities.

-

Polar Protic: Purified Water, Methanol, Ethanol

-

Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

Nonpolar: Dichloromethane, Hexane

-

-

Sample Preparation: Add an excess amount of this compound hydrochloride to a known volume (e.g., 1 mL) of each solvent in a glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Sample Collection and Preparation:

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the HPLC method.

-

-

Quantification: Analyze the diluted samples by the validated HPLC-UV method.

-

Calculation: Determine the concentration of the compound in the original supernatant by back-calculating from the diluted sample concentration.

Expected Solubility Profile and Data Presentation

The solubility data should be presented in a clear and concise table.

| Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |

| Water (pH 7) | 10.2 | Moderate (as HCl salt) | To be determined |

| 0.1 M HCl | High | High | To be determined |

| Methanol | 5.1 | High | To be determined |

| Ethanol | 4.3 | High | To be determined |

| Acetonitrile | 5.8 | Moderate | To be determined |

| DMSO | 7.2 | High | To be determined |

| Dichloromethane | 3.1 | Low to Moderate | To be determined |

| Hexane | 0.1 | Low | To be determined |

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of a drug substance.[11][12] These studies help to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[2][13]

General Considerations

-

Target Degradation: Aim for 5-20% degradation of the parent compound.[14] If degradation is too extensive, it may lead to secondary degradation products that are not relevant to real-world storage conditions.

-

Control Samples: For each stress condition, a control sample (stored at ambient temperature in the dark) should be analyzed in parallel.

-

Mass Balance: The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration.

Experimental Protocols for Forced Degradation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared for these studies.

6.2.1 Hydrolytic Degradation

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before HPLC analysis.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C and collect samples at the same time points. Neutralize samples with 0.1 M HCl before analysis.

6.2.2 Oxidative Degradation

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light.

-

Collect samples at 0, 2, 4, 8, and 24 hours and analyze directly by HPLC.

6.2.3 Thermal Degradation

-

Store the solid compound in a temperature-controlled oven at 80 °C.

-

Dissolve a portion of the solid in a suitable solvent at each time point (e.g., 0, 1, 3, 7, and 14 days) for analysis.

-

Also, subject a solution of the compound to thermal stress at 60 °C and sample at the hydrolytic time points.

6.2.4 Photolytic Degradation

-

Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Sample both the exposed and control solutions at appropriate time intervals until significant degradation is observed.

Potential Degradation Pathways

The following diagram illustrates the likely primary degradation pathways for this compound under hydrolytic stress.

Figure 2: Potential hydrolytic degradation pathway of this compound.

Data Interpretation and Reporting

All data from the solubility and stability studies should be meticulously documented. The final report should include:

-

A summary of the physicochemical properties of this compound.

-

The validated HPLC-UV method parameters and validation data.

-

The quantitative solubility data in all tested solvents.

-

A detailed account of the forced degradation studies, including the percentage of degradation under each stress condition and a chromatogram overlay showing the separation of the parent compound from its degradants.

-

An assessment of the mass balance.

-

A proposed degradation pathway based on the experimental findings.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following these protocols, researchers can generate high-quality, reliable data that will be instrumental in advancing the development of this promising compound. The insights gained from these studies will inform critical decisions regarding formulation, storage, and handling, ultimately accelerating its journey from the laboratory to the clinic.

References

- 1. This compound | 885954-26-7 | Benchchem [benchchem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. 001chemical.com [001chemical.com]

- 4. chemimpex.com [chemimpex.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzamidine - Wikipedia [en.wikipedia.org]

- 7. Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Unlocking the Therapeutic Potential of 2,3,4-Trimethoxybenzamidine Derivatives

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamidine scaffold is a cornerstone in medicinal chemistry, renowned for its ability to mimic arginine and inhibit crucial enzymes like serine proteases.[1] Concurrently, the trimethoxy-substituted phenyl ring is a recurring motif in potent bioactive compounds, known to influence metabolic stability, target binding affinity, and cellular uptake.[1] This guide explores the convergence of these two powerful pharmacophores in the form of 2,3,4-trimethoxybenzamidine derivatives. We provide a comprehensive analysis of their scientific rationale, plausible synthetic routes, and significant, albeit underexplored, potential in oncology, anti-inflammatory, and antimicrobial applications. This document serves as a technical resource, complete with detailed experimental protocols and mechanistic diagrams, to empower researchers in the rational design and evaluation of this promising class of molecules.

The Scientific Rationale: A Synthesis of Privileged Scaffolds

The strategic design of novel therapeutic agents often involves the combination of "privileged structures"—molecular frameworks that are capable of binding to multiple biological targets. The 2,3,4-trimethoxybenzamidine core represents a compelling example of this design philosophy.

The Benzamidine Moiety: A Versatile Pharmacophore

Benzamidine and its derivatives are distinguished by a carboximidamide group attached to a benzene ring. This structural feature is a bioisostere of the guanidinium group of arginine, enabling these compounds to act as competitive inhibitors for a vast family of enzymes, particularly serine proteases, which are pivotal in processes ranging from coagulation to cancer progression.[1] The inherent basicity and hydrogen-bonding capability of the amidine group make it a highly effective anchor for active site binding.

The 2,3,4-Trimethoxy Phenyl Group: Modulator of Potency and Pharmacokinetics

The inclusion of methoxy groups on a phenyl ring profoundly impacts a molecule's physicochemical properties.[1] The 2,3,4-trimethoxy substitution pattern, in particular, is a key feature in several bioactive molecules, including the anti-anginal agent Trimetazidine.[2][3] These groups can:

-

Enhance Binding Affinity: Through electronic and steric effects, methoxy groups can optimize interactions with protein targets.

-

Improve Metabolic Stability: Methoxy groups can block sites of oxidative metabolism, thereby increasing the compound's half-life.

-

Modulate Solubility: The polarity imparted by methoxy groups can influence aqueous solubility and membrane permeability.

Notably, the 3,4,5-trimethoxyphenyl motif is a well-established feature of potent antimitotic agents that disrupt tubulin polymerization, providing a strong mechanistic precedent for investigating the anticancer potential of related isomers.[1][4]

Synthesis and Chemical Characterization

The synthesis of 2,3,4-trimethoxybenzamidine derivatives is achievable through established organic chemistry transformations, typically starting from the commercially available 2,3,4-trimethoxybenzaldehyde.

Proposed Synthetic Pathway

A common and reliable method to synthesize benzamidines from their corresponding aldehydes involves a multi-step process. The aldehyde is first converted to an oxime, which is then transformed into an imidoyl chloride intermediate before final amination to yield the desired benzamidine product. This workflow ensures high yields and purity.

Caption: General synthetic workflow for 2,3,4-trimethoxybenzamidine derivatives.

Experimental Protocol: Synthesis of 2,3,4-Trimethoxybenzamidine Hydrochloride

This protocol describes a representative synthesis adapted from established procedures for analogous compounds.[5][6]

Step 1: Synthesis of 2,3,4-Trimethoxybenzaldehyde Oxime

-

Dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the oxime.

Step 2: Synthesis of Ethyl 2,3,4-Trimethoxybenzimidate Hydrochloride

-

Suspend the dried oxime (1.0 eq) in absolute ethanol.

-

Cool the suspension to 0°C in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the suspension with vigorous stirring until saturation.

-

Allow the mixture to stir at room temperature overnight.

-

Remove the solvent under reduced pressure. The resulting solid is the imidate hydrochloride salt, which can be used in the next step without further purification.

Step 3: Formation of 2,3,4-Trimethoxybenzamidine Hydrochloride

-

Dissolve the crude imidate hydrochloride salt (1.0 eq) in a fresh solution of 7N ammoniacal ethanol.

-

Stir the solution in a sealed pressure vessel at room temperature for 48 hours.

-

Monitor the reaction for the disappearance of the starting material via TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield pure 2,3,4-trimethoxybenzamidine hydrochloride.

Self-Validation: Each step should be monitored by Thin-Layer Chromatography (TLC) to ensure complete conversion of the starting material. The final product's identity and purity must be confirmed using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS), comparing the spectral data with expected values.

Potential Biological Activities and Mechanisms of Action

The unique hybrid structure of 2,3,4-trimethoxybenzamidine suggests a rich pharmacology. Below, we explore the most promising therapeutic avenues based on data from structurally related compounds.

Anticancer Activity

The trimethoxyphenyl motif is strongly associated with anticancer properties, primarily through the disruption of microtubule dynamics.[4][7]

-

Mechanism 1: Inhibition of Tubulin Polymerization: Many potent anticancer agents, such as podophyllotoxin, feature a trimethoxyphenyl ring that binds to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin into microtubules. The disruption of microtubule formation and function arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis.[4] It is highly plausible that 2,3,4-trimethoxybenzamidine derivatives could operate via this clinically validated mechanism.

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

-

Mechanism 2: Inhibition of Ribonucleotide Reductase (RR): A novel resveratrol analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine, was found to inhibit ribonucleotide reductase.[8] This enzyme is critical for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. Inhibition of RR depletes the dNTP pool, stalls DNA synthesis, and induces apoptosis, particularly in rapidly dividing cancer cells.[8] Given the structural similarity, 2,3,4-trimethoxybenzamidine derivatives are excellent candidates for investigation as RR inhibitors.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is driven by enzymes like cyclooxygenases (COX). The 3,4,5-trimethoxybenzyl moiety has been identified in compounds acting as selective COX-2 inhibitors.[9]

-

Mechanism: Selective COX-2 Inhibition: The COX enzyme has two main isoforms. COX-1 is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa. COX-2 is induced during inflammation and is responsible for producing pro-inflammatory prostaglandins. Selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[10] Conjugates of NSAIDs with 3,4,5-trimethoxybenzyl alcohol have shown enhanced anti-inflammatory activity and greater COX-2 selectivity compared to the parent drugs, suggesting this moiety effectively targets the COX-2 active site.[9][10][11]

Caption: Selective inhibition of the COX-2 pathway by a hypothetical derivative.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

-

Inhibitor Incubation: Add various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib) to the wells. Add the COX-1 or COX-2 enzyme and incubate for 15 minutes at room temperature.

-

Initiate Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

-

Quantify Prostaglandin: After a 2-minute incubation, stop the reaction and quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

-

Data Analysis: Calculate the percent inhibition of enzyme activity for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Antimicrobial Potential

Aromatic amidine derivatives have a long history as antimicrobial agents.[12] While specific data on 2,3,4-trimethoxybenzamidine is scarce, the general properties of the scaffold are promising.

-

Rationale and Potential Mechanisms: Amidines are cationic at physiological pH and can interact with negatively charged microbial cell membranes and DNA. Potential mechanisms include membrane disruption, inhibition of essential enzymes, and interference with DNA replication.[12] Furthermore, linking amidino groups to heterocyclic moieties, such as 1,2,3-triazoles, has been shown to yield potent antifungal agents.[12] The exploration of 2,3,4-trimethoxybenzamidine derivatives against a panel of bacterial and fungal pathogens is therefore a logical and promising research direction.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli, C. albicans) corresponding to 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe, no drug) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 48 hours for yeast.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Data Summary

While a dedicated SAR study for this specific scaffold is not yet published, we can infer valuable insights from analogous chemical series to guide future optimization efforts.

-

Amidine Group: N-substitution on the amidine can modulate basicity, lipophilicity, and hydrogen bonding potential, which will critically impact target engagement and cell permeability.

-

Phenyl Ring: The position and nature of substituents on the phenyl ring are crucial. The 2,3,4-trimethoxy pattern provides a potent starting point. Exploring bioisosteric replacements or adding small halogen atoms could further enhance activity or selectivity.

Table 1: Representative Biological Activity of Structurally Related Compounds

| Compound Class | Target/Organism | Activity (IC₅₀ / MIC) | Reference |

| Trimethoxyphenyl (TMP) Analogues | HepG2 (Hepatocellular Carcinoma) | 1.38 - 3.21 µM | [4] |

| 3,4,5-Trimethoxybenzamidine Derivative | Ribonucleotide Reductase | Significant dNTP depletion | [8] |

| NSAID-Trimethoxybenzyl Conjugate | COX-2 Enzyme | 94% inhibition (Ketoprofen deriv.) | [9][10] |

| Benzamidine-Triazole Derivatives | C. lagenarium (Fungus) | 79% efficacy in vivo | [12] |

| Benzylidene-butanamide Derivatives | MRSA (S. aureus) | 2 µg/mL | [14] |

Note: This table presents data from compounds that are structurally related to the 2,3,4-trimethoxybenzamidine scaffold to illustrate the therapeutic potential and provide a benchmark for future studies.

Future Directions and Therapeutic Outlook

The 2,3,4-trimethoxybenzamidine scaffold stands at a promising intersection of known pharmacophores. It is a largely untapped chemical space with strong potential for yielding novel therapeutic agents.

Future work should focus on:

-

Systematic Library Synthesis: Prepare a focused library of derivatives by modifying the N-substituents of the amidine and exploring minor variations of the substitution pattern on the phenyl ring.

-

Broad Biological Screening: Evaluate the synthesized library against a wide range of targets, including panels of cancer cell lines, inflammatory enzymes (COX, LOX), and pathogenic microbes.

-

Mechanism of Action Studies: For active "hit" compounds, perform detailed mechanistic studies (e.g., cell cycle analysis, apoptosis assays, specific enzyme kinetics) to elucidate their mode of action.

-

In Vivo Efficacy: Advance the most promising leads into preclinical animal models of cancer, inflammation, or infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

References

- 1. 2,3,4-Trimethoxy-benzamidine | 885954-26-7 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3,4-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3,4-Trimethoxybenzamidine: From Synthesis to Potential Therapeutic Applications

A Senior Application Scientist's Synthesis of its Discovery, Chemistry, and Pharmacological Significance

Abstract

This technical guide provides a comprehensive overview of 2,3,4-Trimethoxybenzamidine, a synthetically derived benzamidine derivative. While the specific historical account of its initial synthesis is not extensively documented, its chemical lineage is intrinsically linked to the development of polysubstituted aromatic compounds and the broad therapeutic interest in benzamidine-based scaffolds. This document details the probable synthetic pathways, explores the mechanistic rationale for its potential biological activity, and contextualizes its relevance for researchers, scientists, and drug development professionals. We will delve into its role as a potential serine protease inhibitor and its structural relationship to key pharmaceutical precursors, thereby offering insights into its prospective applications in medicinal chemistry.

Introduction: The Benzamidine Scaffold and the Influence of Methoxy Substitution

Benzamidine and its derivatives represent a cornerstone in medicinal chemistry, primarily recognized for their ability to act as competitive inhibitors of serine proteases.[1][2] This class of enzymes plays a critical role in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention. The inhibitory action of benzamidines stems from their structural mimicry of the guanidinium group of arginine, allowing them to bind to the active sites of these enzymes.[1] The therapeutic landscape of benzamidine derivatives is vast, with investigations spanning anticoagulants, anti-inflammatory agents, and even antimicrobial and anticancer therapies.[1]

The introduction of methoxy groups onto the phenyl ring can profoundly modulate a molecule's biological profile.[1] These substitutions exert significant electronic and steric effects, which can fine-tune binding affinity to target proteins, enhance solubility, and improve metabolic stability. The 2,3,4-trimethoxy substitution pattern, in particular, is of significant interest. This motif is present in various biologically active natural and synthetic compounds.[1] For instance, the structurally related 3,4,5-trimethoxyphenyl group is a well-established feature of several antimitotic agents that interact with tubulin.[1] Consequently, 2,3,4-Trimethoxybenzamidine emerges as a compound of considerable scientific interest, warranting a detailed exploration of its synthesis and potential applications.

Historical Context and Discovery: An Inferred Timeline

The synthesis of polysubstituted benzaldehydes, such as the 2,3,4-trimethoxy derivative, became practical with the advent of powerful formylation reactions in the late 19th and early 20th centuries.[3] Foundational reactions that paved the way for such syntheses include:

-

The Gattermann Reaction: Developed by German chemist Ludwig Gattermann, this method initially utilized hydrogen cyanide and hydrogen chloride for the formylation of aromatic compounds, providing a direct route to aromatic aldehydes.[3]

-

The Vilsmeier-Haack Reaction: Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this reaction employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds like 1,2,3-trimethoxybenzene.[3]

The availability of 2,3,4-Trimethoxybenzaldehyde as a synthetic intermediate gained particular prominence with the development of the anti-anginal drug Trimetazidine.[4] The synthesis of Trimetazidine from 2,3,4-Trimethoxybenzaldehyde underscores the industrial and pharmaceutical relevance of this substitution pattern.[4][5][6][7] It is highly probable that the synthesis and exploration of 2,3,4-Trimethoxybenzamidine occurred in parallel with or as a subsequent investigation to the development of Trimetazidine and other derivatives of its aldehyde precursor.

Synthesis of 2,3,4-Trimethoxybenzamidine: A Proposed Pathway

The synthesis of 2,3,4-Trimethoxybenzamidine is not explicitly detailed in readily available literature. However, a robust and logical synthetic route can be proposed based on established methods for the conversion of benzaldehydes to benzamidines. A common and effective method is the Pinner reaction, which proceeds via an imidate intermediate.

Proposed Two-Step Synthesis from 2,3,4-Trimethoxybenzaldehyde

This proposed synthesis involves the conversion of the aldehyde to a nitrile, followed by the Pinner reaction to yield the desired benzamidine.

Step 1: Synthesis of 2,3,4-Trimethoxybenzonitrile

A plausible method for this conversion is the reaction of 2,3,4-Trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the aldoxime, followed by dehydration to the nitrile.

Step 2: Pinner Reaction to form 2,3,4-Trimethoxybenzamidine

The resulting 2,3,4-Trimethoxybenzonitrile can then be converted to the corresponding benzamidine via the Pinner reaction. This involves treating the nitrile with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., hydrogen chloride) to form the imidate salt, which is then reacted with ammonia to yield the final amidine.

Caption: Proposed two-step synthesis of 2,3,4-Trimethoxybenzamidine.

Detailed Experimental Protocol (Proposed)

Materials:

-

2,3,4-Trimethoxybenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium formate

-

Formic acid

-

Anhydrous ethanol

-

Hydrogen chloride gas

-

Anhydrous ammonia

-

Anhydrous diethyl ether

-

Reaction vessel with stirrer, condenser, and gas inlet

-

Filtration apparatus

Procedure:

Step 1: Synthesis of 2,3,4-Trimethoxybenzonitrile

-

In a reaction vessel, dissolve 2,3,4-Trimethoxybenzaldehyde in formic acid.

-

Add a solution of hydroxylamine hydrochloride and sodium formate in water, maintaining the temperature below 30°C.

-

Heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2,3,4-Trimethoxybenzonitrile.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2,3,4-Trimethoxybenzamidine Hydrochloride (Pinner Reaction)

-

Dissolve the purified 2,3,4-Trimethoxybenzonitrile in anhydrous ethanol in a reaction vessel equipped with a gas inlet and cooled in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution until saturation.

-

Seal the vessel and allow it to stand at room temperature for 24-48 hours, during which the imidate hydrochloride salt should precipitate.

-

Collect the precipitate by filtration and wash with anhydrous diethyl ether.

-

Dry the imidate salt under vacuum.

-

Suspend the dry imidate salt in anhydrous ethanol and cool in an ice bath.

-

Bubble dry ammonia gas through the suspension until saturation.

-

Stir the mixture at room temperature for several hours.

-

Filter the mixture to remove ammonium chloride.

-

Evaporate the filtrate to dryness to yield crude 2,3,4-Trimethoxybenzamidine.

-

The final product can be further purified by recrystallization.

Mechanism of Action and Biological Activity

The primary anticipated mechanism of action for 2,3,4-Trimethoxybenzamidine is the competitive inhibition of serine proteases.[1] This is a well-established activity for the benzamidine scaffold.[8][9] The positively charged amidinium group at physiological pH is expected to interact with the negatively charged aspartate residue in the S1 pocket of many serine proteases, mimicking the natural substrate.

References

- 1. 2,3,4-Trimethoxy-benzamidine | 885954-26-7 | Benchchem [benchchem.com]

- 2. Benzamidine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN102850296B - Preparation method of trimetazidine - Google Patents [patents.google.com]

- 6. CN102850296A - Preparation method of trimetazidine - Google Patents [patents.google.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,3,4-Trimethoxy-benzamidine for Research Applications

This guide provides an in-depth technical overview of 2,3,4-Trimethoxy-benzamidine, a versatile chemical intermediate with significant potential in drug discovery and development. Tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delineates the landscape of commercial sourcing, elucidates the rationale behind its synthesis and quality control, and explores its promising research applications.

Introduction: The Scientific Merit of this compound

This compound is a substituted aromatic compound featuring a benzamidine core functionalized with three methoxy groups. This unique substitution pattern imparts specific electronic and steric properties that make it a valuable building block in medicinal chemistry. The benzamidine moiety is a well-established pharmacophore, known for its ability to mimic the guanidinium group of arginine, allowing it to act as a competitive inhibitor of serine proteases.[1] These enzymes play critical roles in a multitude of physiological and pathological processes, including coagulation, inflammation, and cancer progression.

The addition of the 2,3,4-trimethoxy substitution is not trivial. Methoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, affecting its solubility, metabolic stability, and binding affinity to target proteins.[1] Notably, the 2,3,4-trimethoxybenzyl motif is a key component of Trimetazidine, an anti-anginal drug, underscoring the therapeutic relevance of this specific substitution pattern.[2] Consequently, this compound emerges as a compound of interest for the synthesis of novel therapeutic agents, potentially targeting a range of diseases.

Commercial Availability and Supplier Evaluation

For researchers embarking on projects involving this compound, a reliable source of high-purity starting material is paramount. The compound is commercially available in two primary forms: the free base and the hydrochloride salt. The hydrochloride salt often exhibits enhanced stability and solubility in aqueous media, which can be advantageous for certain experimental setups.

When selecting a supplier, it is crucial to consider not only the cost but also the purity, available quantities, and the quality of the accompanying technical documentation, such as Certificates of Analysis (CoA). Below is a comparative table of representative commercial suppliers.

| Supplier | Product Name(s) | CAS Number(s) | Purity | Available Quantities |

| Benchchem | This compound | 885954-26-7 (free base) | Inquiry | Inquiry |

| This compound Hydrochloride | 1187929-17-4 (HCl salt) | |||

| Chem-Impex | This compound hydrochloride | 1187929-17-4 | Inquiry | Grams to bulk |

| 001Chemical | This compound Hydrochloride | 1187929-17-4 | Inquiry | Custom Synthesis |

| AK Scientific | 2,3,4-Trimethoxy-benzamidinehydrochloride | 1187929-17-4 | >97% | Gram quantities |

| ChemScene | 2,3,4-Trimethoxybenzimidamide hydrochloride | 1187929-17-4 | >98% | Milligrams to grams |

Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should always conduct their own due diligence when sourcing chemical reagents.

A recommended workflow for supplier evaluation and procurement is outlined in the following diagram:

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 2,3,4-Trimethoxy-benzamidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist